molecular formula C18H18N2O4 B5615924 N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide

N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide

Cat. No. B5615924
M. Wt: 326.3 g/mol
InChI Key: HQMCWPZAWRHMRY-FYWRMAATSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide" typically involves multi-step reactions starting from basic chemical precursors. For instance, Loganathan et al. (2015) detailed the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, indicating a process that begins with commercially available precursors and results in high yield and purity, signifying minimal side reactions and byproducts (Loganathan, Shingare, & Mane, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using techniques such as 1H NMR, mass spectral data, and X-ray crystallography. Jiu-Fu Lu et al. (2017, 2018) synthesized compounds with a morpholine component and analyzed their structure using X-ray crystallography, offering detailed insights into the molecular geometry and atomic arrangements (Lu et al., 2017) (Lu et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives and furamide structures typically showcase a variety of biological activities, such as antibacterial and antifungal properties, as well as anticancer activities. The synthesis process often includes condensation reactions, highlighting the compound's reactivity and the potential for further functionalization (Lu et al., 2017).

Physical Properties Analysis

The physical properties of compounds similar to "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide," including solubility, melting point, and stability, are crucial for their potential applications. While specific data on this compound is scarce, related research suggests that morpholine derivatives exhibit stable physical properties under various conditions, making them suitable for further study and application in different fields (Lu et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for modification, and the ability to undergo various chemical reactions, are key to understanding the versatility and application range of "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide." Research on similar compounds demonstrates a wide range of chemical behaviors, including the ability to act as corrosion inhibitors and the potential for significant biological activities (Zulfareen, Kannan, Venugopal, & Gnanavel, 2016).

properties

IUPAC Name

N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(16-7-4-10-24-16)19-15(13-14-5-2-1-3-6-14)18(22)20-8-11-23-12-9-20/h1-7,10,13H,8-9,11-12H2,(H,19,21)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMCWPZAWRHMRY-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide

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